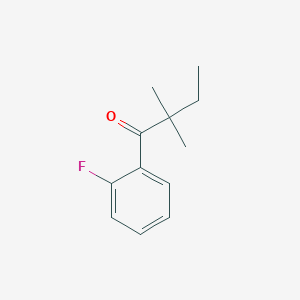

2,2-Dimethyl-2'-fluorobutyrophenone

Description

Contextualization within Modern Organic Synthesis

Fluorinated butyrophenones represent a significant class of compounds in modern organic synthesis, primarily due to their potential applications in medicinal chemistry and materials science. The butyrophenone (B1668137) scaffold itself is a key feature in a number of biologically active molecules. The introduction of fluorine atoms can profoundly alter the physicochemical properties of these molecules, making the synthesis of novel fluorinated analogues a key interest for researchers.

The synthesis of compounds like 2,2-Dimethyl-2'-fluorobutyrophenone typically employs established yet versatile reaction mechanisms. One of the most probable synthetic routes is the Friedel-Crafts acylation. nih.gov This reaction involves the acylation of an aromatic ring, in this case, 2-fluorobenzene, with an acyl chloride, such as 2,2-dimethylbutanoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.govlibretexts.orglibretexts.org The ability to selectively introduce both a sterically demanding alkyl group and a fluorine atom at specific positions on the butyrophenone framework allows chemists to fine-tune the molecule's properties for specific research applications. The development of efficient and selective synthetic methods for such tailored molecules is a continuous endeavor in contemporary organic chemistry. nih.gov

Significance of Fluorine Substitution in Aromatic Ketone Scaffolds

The substitution of hydrogen with fluorine in aromatic ketone scaffolds has profound implications for a molecule's properties. Fluorine is the most electronegative element, and its presence can significantly alter the electronic distribution within a molecule. chemguide.co.uk This can impact the reactivity of the ketone's carbonyl group and the aromatic ring. For instance, the electron-withdrawing nature of fluorine can influence the electrophilicity of the carbonyl carbon.

Furthermore, the small size of the fluorine atom means it can often replace hydrogen without causing significant steric hindrance, yet its electronic effects are substantial. In the case of this compound, the fluorine atom is positioned on the aromatic ring. This substitution can affect the molecule's conformation, dipole moment, and ultimately its interactions with other molecules or biological targets. The study of fluorinated aromatic ketones contributes to a deeper understanding of these structure-property relationships, which is vital for the rational design of new molecules with desired characteristics.

Scope and Objectives of Research on this compound

The primary objective in the study of a novel compound such as this compound is its thorough characterization. This involves the unambiguous determination of its chemical structure and the investigation of its physicochemical properties. Key identifying information and predicted properties for this compound are summarized in the table below.

| Property | Value |

|---|---|

| CAS Number | 898765-76-9 |

| IUPAC Name | 1-(2-Fluorophenyl)-2,2-dimethylbutan-1-one |

| Molecular Formula | C₁₂H₁₅FO |

| Molecular Weight | 194.25 g/mol |

| Predicted Boiling Point | 249.4±13.0 °C |

| Predicted Density | 1.015±0.06 g/cm³ |

The data in this table is based on available predictions. nih.gov

The research scope for this compound extends to understanding how the specific placement of the fluorine atom at the 2'-position, combined with the bulky 2,2-dimethylbutyl group, influences its chemical behavior. This includes studying its reactivity in various chemical transformations and analyzing its conformational preferences. The steric hindrance provided by the dimethylbutyl group adjacent to the carbonyl function is expected to play a significant role in the molecule's reactivity and stereochemistry. nih.gov By comparing its properties to other fluorinated butyrophenone isomers, such as 2,2-Dimethyl-4'-fluorobutyrophenone, researchers can gain valuable insights into the nuanced effects of substituent positioning on molecular characteristics. nih.govsioc-journal.cn Ultimately, the synthesis and detailed investigation of such molecules contribute to the broader library of well-characterized organic compounds, which can serve as building blocks or lead compounds in various fields of chemical science.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluorophenyl)-2,2-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO/c1-4-12(2,3)11(14)9-7-5-6-8-10(9)13/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRFZWXSNABNGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642446 | |

| Record name | 1-(2-Fluorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-76-9 | |

| Record name | 1-(2-Fluorophenyl)-2,2-dimethyl-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Dimethyl 2 Fluorobutyrophenone and Analogues

Classical and Contemporary Approaches to Butyrophenone (B1668137) Synthesis

The formation of the butyrophenone skeleton is a fundamental step in the synthesis of 2,2-Dimethyl-2'-fluorobutyrophenone. This is typically achieved through reactions that create a new carbon-carbon bond between an aromatic ring and an acyl group.

Friedel-Crafts Acylation Strategies

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. wikipedia.orgbeilstein-journals.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. organic-chemistry.orgmasterorganicchemistry.com For the synthesis of this compound, this would involve the reaction of fluorobenzene (B45895) with 2,2-dimethylbutyryl chloride.

A strong Lewis acid, such as aluminum chloride (AlCl₃), is traditionally used to activate the acylating agent, forming a highly electrophilic acylium ion. wikipedia.orgmasterorganicchemistry.com The reaction proceeds by the attack of the electron-rich aromatic ring of fluorobenzene on this acylium ion. A key advantage of Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting aromatic compound, which prevents further acylation reactions. organic-chemistry.org

Table 1: Key Aspects of Friedel-Crafts Acylation for Butyrophenone Synthesis

| Parameter | Description | References |

| Reactants | Aromatic compound (e.g., fluorobenzene), Acylating agent (e.g., 2,2-dimethylbutyryl chloride) | wikipedia.org |

| Catalyst | Typically a strong Lewis acid (e.g., AlCl₃) | wikipedia.orgmasterorganicchemistry.com |

| Mechanism | Electrophilic aromatic substitution | wikipedia.org |

| Key Intermediate | Acylium ion | masterorganicchemistry.com |

| Advantages | Generally provides monoacylated products. | organic-chemistry.org |

Recent advancements have explored more environmentally friendly and efficient catalysts and reaction conditions. beilstein-journals.org These include the use of solid acid catalysts like zeolites in industrial applications and milder Lewis acids such as zinc oxide (ZnO) or aluminum dodecatungstophosphate under solvent-free conditions. wikipedia.orgorganic-chemistry.org

Organometallic Reagent-Based Syntheses (e.g., Grignard, Organocopper)

Organometallic reagents provide an alternative and versatile route to butyrophenones. These methods involve the reaction of an organometallic compound, containing a carbon-metal bond, with an appropriate electrophile.

Grignard Reagents: The synthesis can be envisioned by the reaction of a Grignard reagent derived from a fluorinated aromatic halide (e.g., 2-fluorobromobenzene) with a suitable acylating agent like 2,2-dimethylbutyryl chloride. However, a more common approach involves the reaction of an organolithium or Grignard reagent with a carboxylic acid derivative.

Organocopper Reagents (Gilman Reagents): Lithium dialkylcuprates, also known as Gilman reagents, are particularly useful for the synthesis of ketones. These reagents are less reactive than Grignard or organolithium reagents and tend to give cleaner reactions with acyl chlorides. The synthesis of this compound could be achieved by reacting lithium di(2-fluorophenyl)cuprate with 2,2-dimethylbutyryl chloride. The use of organometallic reagents containing fluorine (Rf-MX, where M can be Li, MgX, ZnX, or Cu) is a significant area of research for introducing fluorinated groups into molecules. researchgate.net

Advanced Fluorination Techniques

The introduction of a fluorine atom onto the aromatic ring can be accomplished either by starting with a pre-fluorinated precursor, as in the Friedel-Crafts reaction with fluorobenzene, or by introducing the fluorine atom at a later stage of the synthesis. nih.gov

Introduction of Fluorine via Selective Halogenation

While direct fluorination of an aromatic ring can be challenging due to the high reactivity of elemental fluorine, selective halogenation followed by a halogen exchange reaction (Halex reaction) is a more common strategy. For instance, a bromo-substituted butyrophenone could be synthesized first, followed by nucleophilic substitution with a fluoride (B91410) source, such as potassium fluoride (KF).

Another approach involves electrophilic fluorination using reagents like N-fluorodibenzenesulfonimide (NFSI) or Selectfluor®. These reagents can introduce a fluorine atom to an activated aromatic ring. The functionalization of 2,2-difluoro enol silyl (B83357) ethers with electrophilic reagents also presents a pathway to fluorinated ketones. diva-portal.org

Palladium-Catalyzed Fluorination Methods

Modern synthetic chemistry has seen the emergence of powerful palladium-catalyzed cross-coupling reactions for the formation of carbon-fluorine bonds. These methods offer a high degree of control and functional group tolerance. While specific examples for this compound are not detailed in the provided context, the general principles can be applied.

For instance, a palladium catalyst could be used to couple an aryl precursor (like a boronic acid or triflate derivative of the butyrophenone) with a fluoride source. Copper-mediated fluorination of arylboronic acids with K¹⁸F has also been demonstrated as a viable method for synthesizing fluorinated arenes, which could be adapted for non-radioactive synthesis as well. acs.org

Stereoselective Synthesis of this compound Enantiomers

The stereoselective synthesis of specific enantiomers of chiral molecules is of great importance. While this compound itself is achiral, the synthesis of chiral analogs or precursors might require stereoselective methods.

Recent research has focused on the stereoselective C-F bond activation of geminal difluoroalkanes using a frustrated Lewis pair (FLP) approach. nih.govsemanticscholar.org This method allows for the desymmetrization of gem-difluoro groups to generate stereoenriched fluorocarbons. nih.gov By employing chiral Lewis bases, it is possible to achieve diastereoselective and enantioenriched products. semanticscholar.org Although not directly applied to the title compound in the provided search results, this technique represents a cutting-edge strategy for creating chiral fluorinated centers, which could be relevant for the synthesis of chiral analogs of this compound.

Chiral Auxiliary Approaches

The creation of the α,α-dimethyl substitution pattern in an asymmetric fashion can be effectively achieved using chiral auxiliaries. These are stereogenic molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. thieme-connect.de

A common strategy involves the use of chiral oxazolidinones or other auxiliaries attached to a carboxylic acid derivative, which is then elaborated to the desired ketone. For the synthesis of a precursor to this compound, one could envision starting with a chiral auxiliary--bearing propionate (B1217596) derivative. This would be followed by two sequential methylation steps to create the dimethylated carbon center.

General Synthetic Scheme:

Acylation of Chiral Auxiliary: A chiral auxiliary, such as an Evans oxazolidinone, is acylated with propionyl chloride to form an N-propionyl imide.

Diastereoselective Alkylation: The enolate of the imide is generated using a strong base, typically a lithium amide, and then alkylated with a methylating agent (e.g., methyl iodide). This process is repeated to introduce the second methyl group, yielding a dimethylated imide with high diastereoselectivity.

Cleavage of the Auxiliary: The chiral auxiliary is then cleaved under mild conditions to afford the corresponding enantiomerically enriched 2,2-dimethylpropanoic acid or a derivative thereof. This acid can then be converted to the acyl chloride for the subsequent Friedel-Crafts reaction.

| Step | Reagents and Conditions | Key Transformation | Typical Diastereomeric Excess (d.e.) |

| 1 | Propionyl chloride, Chiral Auxiliary (e.g., Evans oxazolidinone), Base (e.g., n-BuLi) | Formation of N-propionyl imide | N/A |

| 2 | LDA, Methyl iodide (2 equivalents) | Diastereoselective α,α-dimethylation | >95% |

| 3 | LiOH, H₂O₂ or other cleavage conditions | Liberation of chiral 2,2-dimethylpropanoic acid | >95% ee |

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis offers a more atom-economical approach to establishing the chiral quaternary center. nih.gov This can be achieved through the catalytic asymmetric alkylation of a ketone enolate or a related nucleophile.

A plausible route to this compound would involve the direct asymmetric methylation of a suitable butyrophenone precursor. However, the creation of α-quaternary centers by catalytic methods is a challenging transformation. nih.gov

More feasible catalytic approaches often involve the conjugate addition of nucleophiles to α,β-unsaturated ketones or the alkylation of more activated carbonyl compounds. For the synthesis of the target molecule, a catalytic asymmetric conjugate addition of a methyl group equivalent to an appropriately substituted α,β-unsaturated ketone could be envisioned, followed by a second methylation.

Recent advancements have focused on the use of transition metal catalysts, such as those based on palladium, copper, or nickel, in combination with chiral ligands to control the stereoselectivity of the alkylation. acs.orgnih.gov

| Catalytic System | Substrate Type | Electrophile | Key Features |

| Pd-complexes with chiral ligands | Pre-formed enolates (e.g., silyl enol ethers) | Allylic carbonates/esters | High enantioselectivity for allylic alkylation |

| Cu-complexes with chiral ligands | Organometallic reagents (e.g., Grignard) | Ketones | Addition to form chiral tertiary alcohols |

| Phase-transfer catalysts | Ketones | Alkyl halides | Asymmetric alkylation under basic conditions |

The core butyrophenone structure is typically formed via a Friedel-Crafts acylation reaction. chemguide.co.uknih.govsioc-journal.cn In this case, 2,2-dimethylbutyryl chloride would be reacted with fluorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The fluorine atom is an ortho-, para-directing deactivator, so a mixture of isomers is expected, with the para-substituted product often being the major one due to steric hindrance at the ortho position. libretexts.org

Reaction: Fluorobenzene + 2,2-Dimethylbutyryl chloride --(AlCl₃)--> this compound + 2,2-Dimethyl-4'-fluorobutyrophenone

Synthesis of Structural Analogues and Derivatives of this compound

The generation of structural analogues is crucial for structure-activity relationship (SAR) studies. Modifications can be introduced at the butyrophenone side chain or on the aromatic ring.

Modification of the Butyrophenone Side Chain

Modifications to the butyrophenone side chain can be achieved through various synthetic transformations.

Homologation: The side chain can be extended by one or more carbons using standard homologation sequences, such as the Arndt-Eistert reaction on a precursor carboxylic acid.

Introduction of Heteroatoms: Functional groups containing oxygen, nitrogen, or sulfur can be introduced. For example, α-hydroxylation can be achieved using oxidants like m-CPBA on the corresponding enolate. Amination can be performed via reductive amination of a precursor aldehyde or ketone.

Variation of Alkyl Groups: Instead of two methyl groups, other alkyl groups can be introduced using the synthetic methodologies described in section 2.3, simply by employing different alkylating agents.

| Modification Type | Synthetic Strategy | Resulting Analogue |

| Chain Extension | Arndt-Eistert homologation of a precursor acid | 3,3-Dimethyl-1-(2-fluorophenyl)pentan-1-one |

| α-Hydroxylation | Enolate oxidation (e.g., with MoOPH) | 2-Hydroxy-2,2-dimethyl-1-(2-fluorophenyl)butan-1-one |

| Alkyl Group Variation | Asymmetric alkylation with ethyl iodide | 2-Ethyl-2-methyl-1-(2-fluorophenyl)butan-1-one |

Aromatic Ring Substitutions and their Synthetic Implications

Varying the substituents on the aromatic ring can significantly impact the electronic and steric properties of the molecule. ontosight.aiucd.iemdpi.com

Position of the Fluoro Substituent: The synthesis of the 3'-fluoro or 4'-fluoro isomers can be achieved by starting with 1,3-difluorobenzene (B1663923) or by using alternative synthetic routes that allow for regioselective fluorination.

Introduction of Other Halogens: Bromo or chloro analogues can be synthesized by using bromobenzene (B47551) or chlorobenzene (B131634) in the Friedel-Crafts acylation step.

Introduction of Electron-Donating or -Withdrawing Groups: Other functional groups such as methoxy (B1213986) (electron-donating) or nitro (electron-withdrawing) can be present on the starting aromatic ring. The presence of these groups will influence the conditions required for the Friedel-Crafts acylation and the regioselectivity of the reaction. For instance, a methoxy group would activate the ring and direct acylation to the positions ortho and para to it.

The synthesis of these analogues often requires a multi-step approach, starting from appropriately substituted aromatic precursors. researchgate.net The choice of synthetic route must consider the compatibility of the functional groups with the reagents used in subsequent steps.

Spectroscopic Elucidation of 2,2 Dimethyl 2 Fluorobutyrophenone Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

High-Resolution ¹H NMR Analysis

Proton (¹H) NMR spectroscopy would reveal the number of distinct proton environments and their neighboring protons. For 2,2-Dimethyl-2'-fluorobutyrophenone, one would expect to observe signals corresponding to the aromatic protons on the fluorophenyl group and the aliphatic protons of the dimethylbutyryl group. The chemical shifts (δ) would indicate the electronic environment of each proton, while the splitting patterns (multiplicity) and coupling constants (J) would provide information about adjacent protons.

¹³C NMR Spectroscopic Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. A ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom, including the carbonyl carbon, the carbons of the aromatic ring, and the aliphatic carbons. The chemical shifts of these signals are indicative of the carbon's hybridization and a neighboring functional group.

¹⁹F NMR for Probing Fluorine Environments

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically for fluorine-containing compounds. A ¹⁹F NMR spectrum would show a signal corresponding to the fluorine atom on the phenyl ring. The chemical shift of this signal would be characteristic of the fluorine's position on the aromatic ring and any through-space interactions.

Through-Space Spin-Spin Coupling (TS-coupling) Studies

In some fluorinated organic molecules, it is possible to observe through-space spin-spin coupling between nuclei that are close in proximity but not directly connected through bonds. Such studies, often involving advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), could provide insights into the preferred conformation of this compound in solution.

X-ray Crystallographic Analysis for Solid-State Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles. This data would offer an unambiguous depiction of the molecule's conformation and packing in the crystal lattice.

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra display bands corresponding to the stretching and bending of specific chemical bonds and functional groups. For this compound, characteristic vibrational bands would be expected for the carbonyl (C=O) group, the aromatic C-F bond, C-H bonds of the aromatic and aliphatic groups, and the C-C skeletal vibrations.

Without access to experimental data, any further discussion on the spectroscopic properties of this compound would be purely speculative.

Computational Chemistry and Theoretical Studies of 2,2 Dimethyl 2 Fluorobutyrophenone

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are at the heart of computational chemistry, providing a detailed description of the electronic structure and energetics of molecules. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a popular quantum mechanical method due to its balance of computational cost and accuracy. It is well-suited for studying the electronic properties of molecules like 2,2-Dimethyl-2'-fluorobutyrophenone. DFT calculations can predict a range of properties, including optimized molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability.

For substituted butyrophenones, DFT studies can reveal how the fluorine substituent on the phenyl ring and the dimethyl groups on the butyryl chain influence the electron distribution and reactivity of the carbonyl group. While specific DFT data for this compound is not yet widely published, analogous studies on fluorinated aromatic ketones provide a framework for expected outcomes.

Table 1: Representative DFT-Calculated Properties for Aromatic Ketones

| Property | Typical Calculated Value Range | Significance |

| HOMO-LUMO Gap (eV) | 4 - 6 | Indicates electronic stability and reactivity |

| Dipole Moment (Debye) | 2 - 4 | Reflects charge distribution and polarity |

| Mulliken Atomic Charges | Varies by atom | Describes partial charges on individual atoms |

Note: The values in this table are illustrative and based on general findings for similar compounds. Specific calculations for this compound are required for precise data.

Ab Initio Methods for Molecular Properties

Ab initio methods are based on first principles of quantum mechanics, without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain molecular properties. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory are employed to obtain highly accurate energies and wavefunctions.

For this compound, ab initio calculations would be invaluable for benchmarking the results from DFT and for obtaining precise values for properties like electron affinity and ionization potential. These methods are particularly useful for studying weak interactions, which could be relevant for understanding the conformational preferences of the molecule.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

The static picture provided by quantum mechanical calculations is complemented by Molecular Dynamics (MD) simulations, which explore the dynamic nature of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of the conformational landscape.

For this compound, the flexibility of the butyryl chain allows for multiple conformations. MD simulations can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets or other molecules in a solution. The simulations can track the torsional angles of the rotatable bonds and generate a Ramachandran-like plot to visualize the accessible conformational space.

Theoretical Prediction of Reaction Pathways and Transition States

Understanding the potential chemical reactions of this compound is a key area where computational chemistry can provide significant insights.

Artificial Force Induced Reaction (AFIR) Methodologies

The Artificial Force Induced Reaction (AFIR) method is a powerful tool for exploring reaction pathways without prior knowledge of the products. sapub.orgresearchgate.netacs.orgrsc.org By applying an artificial force between potential reactant fragments, the AFIR method can systematically search for reaction channels and identify the corresponding transition states. sapub.orgresearchgate.netacs.orgrsc.org This approach is particularly useful for discovering novel reaction mechanisms. rsc.org

For this compound, the AFIR method could be employed to investigate reactions at the carbonyl group, such as nucleophilic addition or reduction, as well as potential reactions involving the fluorinated aromatic ring.

Mechanistic Insights from Computational Modeling

By combining the results from QM calculations and methods like AFIR, a detailed picture of the reaction mechanisms can be constructed. Computational modeling can elucidate the step-by-step process of a chemical transformation, including the identification of intermediates and transition states. The calculated activation energies for different pathways can predict the most likely reaction products under specific conditions. For instance, modeling the reduction of the ketone group would reveal the preferred stereochemical outcome and the influence of the fluorine substituent on the reaction rate.

While the computational study of this compound is an emerging field, the application of these established theoretical methods holds great promise for unlocking a deeper understanding of its chemical nature. Future research will likely focus on generating specific computational data for this compound to validate and expand upon these theoretical foundations.

Solvent Effects on Molecular Conformation and Reactivity

There is currently no available research data from computational or theoretical studies specifically investigating the solvent effects on the molecular conformation and reactivity of this compound.

Reaction Mechanisms and Chemical Transformations of 2,2 Dimethyl 2 Fluorobutyrophenone

Nucleophilic Substitution Reactions Involving the Fluoro- and Butyrophenone (B1668137) Moieties

Nucleophilic substitution reactions are fundamental transformations in organic chemistry. In the context of 2,2-Dimethyl-2'-fluorobutyrophenone, both the fluoro-substituent on the aromatic ring and the butyrophenone side chain can potentially undergo such reactions, albeit through different mechanisms and with varying degrees of facility.

The discussion of SN1 and SN2 pathways is most relevant to the alkyl halide portion of a molecule. In the case of this compound, the carbon skeleton of the butyrophenone chain does not possess a leaving group that would readily facilitate these reactions. However, considering a hypothetical related compound where a halogen is present on the alkyl chain, the steric hindrance at the α-position would significantly influence the reaction pathway. An SN2 reaction, which requires backside attack by a nucleophile, would be severely hindered by the bulky 2,2-dimethyl groups. Conversely, an SN1 reaction, which proceeds through a carbocation intermediate, might be more plausible, although the stability of the resulting carbocation would also be a determining factor.

For the fluoro-substituent on the aromatic ring, nucleophilic aromatic substitution (SNAr) is the more relevant pathway, which will be discussed in a later section.

The gem-dimethyl groups at the 2-position of the butyrophenone chain exert a profound steric effect on the reactivity of the adjacent carbonyl group and the α-carbon. This steric bulk impedes the approach of nucleophiles, thereby slowing down reactions that involve direct attack on the carbonyl carbon or the α-carbon. This phenomenon is a classic example of steric hindrance, where the size of substituent groups dictates the rate and feasibility of a chemical reaction.

| Structural Feature | Effect on Reactivity |

| 2,2-Dimethyl Groups | Significant steric hindrance around the carbonyl group and α-carbon. |

| Reduces the rate of nucleophilic attack. | |

| Favors reactions with smaller, less bulky nucleophiles. |

Carbonyl Group Reactivity: Nucleophilic Addition and Condensation Reactions

The carbonyl group is a cornerstone of organic reactivity, and in this compound, it is the site of various potential transformations. Nucleophilic addition reactions, such as the formation of cyanohydrins or the Grignard reaction, would be significantly slower compared to less hindered ketones. The bulky 2,2-dimethyl groups shield the electrophilic carbonyl carbon, making it less accessible to nucleophiles.

Condensation reactions, like the aldol (B89426) condensation, which involve the formation of an enolate at the α-position, are also affected. While the α-carbon in this compound has no protons and thus cannot form an enolate, related ketones with α-protons would exhibit reduced reactivity in enolate formation due to the steric hindrance from the adjacent gem-dimethyl groups.

| Reaction Type | Expected Reactivity of this compound | Reason |

| Nucleophilic Addition | Reduced reactivity compared to unhindered ketones. | Steric hindrance from 2,2-dimethyl groups shielding the carbonyl carbon. |

| Condensation Reactions | Not applicable as there are no α-protons for enolate formation. | The α-carbon is quaternary. |

Aromatic Reactivity: Electrophilic and Nucleophilic Aromatic Substitutions

In contrast, the fluorine atom activates the ring towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of fluorine stabilizes the negatively charged Meisenheimer complex, which is the key intermediate in the SNAr mechanism. Therefore, strong nucleophiles can displace the fluoride (B91410) ion, particularly if the reaction is facilitated by the presence of other electron-withdrawing groups on the ring.

Redox Chemistry of Butyrophenones

The redox chemistry of butyrophenones encompasses both oxidation and reduction of the carbonyl group.

The oxidation of ketones is generally challenging under standard conditions. However, under forcing conditions with strong oxidizing agents, ketones can be cleaved. In the case of this compound, oxidation could potentially lead to the formation of a carboxylic acid and other smaller fragments, though this would require harsh reaction conditions. A more common transformation for ketones is the Baeyer-Villiger oxidation, where a peroxy acid is used to convert the ketone into an ester. The migratory aptitude of the groups attached to the carbonyl carbon would determine the product of this reaction.

Reductive Pathways to Alcohols or Alkanes

The carbonyl group of this compound is susceptible to reduction, a common transformation for ketones. This typically involves the use of hydride-based reducing agents or catalytic hydrogenation to yield the corresponding secondary alcohol, 1-(2-fluorophenyl)-2,2-dimethylbutan-1-ol. Complete reduction to the alkane, 1-fluoro-2-(2,2-dimethylbutyl)benzene, requires more strenuous conditions.

A primary method for the reduction of ketones to secondary alcohols is the use of sodium borohydride (B1222165) (NaBH4). masterorganicchemistry.comlibretexts.org This reagent is a convenient and selective source of hydride ions (H⁻) that readily attacks the electrophilic carbonyl carbon. pressbooks.pub The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol. The process occurs in two main steps: the nucleophilic addition of the hydride to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate by the solvent or an acidic workup. libretexts.orgpressbooks.pub For ketones, this transformation leads to the formation of a secondary alcohol. masterorganicchemistry.comlibretexts.org The reduction of benzophenone (B1666685) to diphenylmethanol (B121723) using NaBH4 is a classic example of this type of reaction. rsc.org While specific studies on this compound are not detailed, its behavior is expected to be analogous to other aryl ketones like 4-fluoroacetophenone. researchgate.net

Catalytic hydrogenation is another effective method for the reduction of ketones. organicchemistrydata.org This process involves hydrogen gas (H₂) and a transition metal catalyst, such as palladium, platinum, or ruthenium. organicchemistrydata.org The reaction reduces the carbonyl group to a hydroxyl group. For instance, the asymmetric hydrogenation of acetophenone (B1666503) using chiral ruthenium complexes has been studied to produce chiral secondary alcohols. mdpi.com While catalytic hydrogenation can also reduce alkenes, it selectively reduces the carbonyl group in α,β-unsaturated ketones under specific conditions. organicchemistrydata.org Metal-free transfer hydrogenation represents a newer strategy, where an electrophilic phosphonium (B103445) cation can catalyze the hydrogenation of olefins, demonstrating evolving methodologies in reduction chemistry. nih.gov

Below is a table summarizing typical reductive pathways applicable to aryl ketones.

| Reaction Type | Reagent(s) | Typical Conditions | Product |

|---|---|---|---|

| Hydride Reduction | Sodium borohydride (NaBH4) | Methanol or Ethanol, Room Temperature | 1-(2-fluorophenyl)-2,2-dimethylbutan-1-ol |

| Catalytic Hydrogenation | H2, Pd/C | Ethanol, Elevated Pressure | 1-(2-fluorophenyl)-2,2-dimethylbutan-1-ol |

| Catalytic Transfer Hydrogenation | Ruthenium catalyst, H-donor (e.g., isopropanol) | Isopropanol, Heat | 1-(2-fluorophenyl)-2,2-dimethylbutan-1-ol |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, the reactive handle for such transformations is the carbon-fluorine (C-F) bond on the aromatic ring. The C-F bond is the strongest carbon-halogen bond, making its activation a significant chemical challenge. mdpi.comresearchgate.net Consequently, these reactions often require specialized catalysts, ligands, and more forcing conditions compared to those involving other aryl halides. mdpi.com The presence of an ortho-directing group or strong electron-withdrawing groups on the aromatic ring can facilitate the activation of the C-F bond. mdpi.comresearchgate.net

Suzuki, Stille, Negishi, and Heck Couplings

The C-F bond of this compound can potentially participate in several key palladium-catalyzed cross-coupling reactions, although this requires overcoming a significant activation barrier.

Suzuki-Miyaura Coupling involves the reaction of an aryl halide with an organoboron compound, typically a boronic acid or ester. nih.govnih.gov The reaction is catalyzed by a palladium complex and requires a base. researchgate.net While aryl fluorides are challenging substrates, successful couplings have been achieved, particularly with electron-deficient fluoroaromatics or through the use of specialized catalytic systems. mdpi.comnih.gov For instance, the Suzuki coupling has been used to react aryl fluorides with aryl- and alkenylboronic acids using palladium or nickel catalysts. nih.gov A dual photoredox and N-heterocyclic carbene (NHC) catalysis has also been developed for the coupling of alkyl trifluoroborates with acid fluorides to form ketones. rsc.org

Stille Coupling pairs an organohalide with an organotin reagent (stannane) in the presence of a palladium catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups, including ketones. thermofisher.com Although aryl fluorides are less reactive, conditions have been developed to facilitate their participation. organic-chemistry.org Nickel catalysts have also been employed for Stille couplings involving the cleavage of C-N bonds, showcasing the versatility of cross-coupling methodologies. nih.gov

Negishi Coupling is the reaction between an organohalide and an organozinc reagent, catalyzed by a nickel or palladium complex. The activation of C-F bonds for Negishi-type couplings is an area of active research. researchgate.netrsc.org While challenging, the reaction can be facilitated in certain contexts, such as with polyfluorinated substrates. researchgate.net

Heck Reaction couples an unsaturated halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. wikipedia.org The reaction of aryl fluorides in Heck-type couplings is difficult but has been achieved, especially with perfluoroaryl halides. mdpi.comresearchgate.net Efficient catalytic systems have been developed for the Mizoroki-Heck reactions of fluoroaryl halides with various alkenes. mdpi.com

The following table presents representative conditions for these cross-coupling reactions involving C-F bond activation on substrates analogous to this compound.

| Coupling Reaction | Catalyst | Ligand | Coupling Partner | Base/Additive | Solvent | Temperature |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | PdCl2(dppf)·CH2Cl2 | dppf | Aryl/Alkenylboronic acid | Cs2CO3 | THF/H2O | 90 °C |

| Stille | Pd(OAc)2 | Dabco | Organostannane | - | DMF | 100 °C |

| Negishi | NiCl2(dppp) | dppp | Organozinc reagent | - | THF | Reflux |

| Heck | [Pd(PPh3)4] / Pd(OAc)2 | PPh3 | Alkene (e.g., Styrene) | CaCO3 / K2CO3 | NMP | 130 °C |

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction has become a cornerstone of modern synthetic chemistry due to its broad scope and functional group tolerance. wikipedia.org Applying this reaction to aryl fluorides, such as this compound, is challenging but feasible with appropriate catalytic systems. mdpi.com

The success of the Buchwald-Hartwig amination of aryl fluorides often relies on the use of highly active palladium catalysts supported by sterically hindered and electron-rich phosphine (B1218219) ligands. libretexts.org Nickel-catalyzed systems have also emerged as powerful alternatives for the amination of fluoroaromatics, sometimes offering complementary reactivity. mdpi.com For example, nickel-catalyzed amination of 4-fluoroanisole (B119533) with primary amines has been shown to produce secondary amines with high selectivity. mdpi.com In some cases, amination can even be achieved under transition-metal-free conditions, promoted by intramolecular interactions. mdpi.com The choice of base, solvent, and temperature are all critical parameters that must be optimized for the specific substrates involved. nih.gov

A one-pot strategy combining nucleophilic addition to an amide followed by a Buchwald-Hartwig amination has been developed for the synthesis of aminoarylketones, demonstrating the integration of C-N bond formation into modular synthetic routes. rsc.org

Illustrative conditions for the Buchwald-Hartwig amination of aryl sulfonates, which are electronically similar to activated aryl fluorides, are shown in the table below.

| Catalyst | Ligand | Amine | Base | Solvent | Conditions |

|---|---|---|---|---|---|

| Pd(OAc)2 | BINAP | Primary or Secondary Amine | Cs2CO3 | Toluene | 100 °C, Oil Bath |

| Ni(II) complex | Josiphos | Primary Alkylamine | NaOtBu | Toluene | 110 °C |

| Pd2(dba)3 | BrettPhos | Primary Amine | LiHMDS | THF | Room Temp to 65 °C |

Applications of 2,2 Dimethyl 2 Fluorobutyrophenone in Chemical Research

Role as a Key Intermediate in Organic Synthesis

The strategic placement of a ketone functional group and a fluorine atom on the aromatic ring makes 2,2-Dimethyl-2'-fluorobutyrophenone a highly useful intermediate in organic synthesis. The carbonyl group serves as a reactive handle for a wide array of chemical transformations, including nucleophilic additions, reductions, and condensations. The presence of the fluorine atom, a bioisostere of a hydrogen atom, can significantly influence the electronic properties and reactivity of the molecule, often leading to enhanced metabolic stability and binding affinity in biologically active compounds.

The bulky 2,2-dimethylbutanoyl group provides steric hindrance around the carbonyl, which can be exploited to achieve stereoselectivity in certain reactions. This steric crowding can direct incoming reagents to a specific face of the molecule, leading to the preferential formation of one stereoisomer over another.

A significant application of this compound lies in its use as a precursor for the synthesis of complex heterocyclic compounds. The ketone functionality can be readily converted into various reactive intermediates, which can then undergo cyclization reactions to form a diverse range of nitrogen-, oxygen-, and sulfur-containing heterocycles. These heterocyclic scaffolds are prevalent in many pharmaceuticals and agrochemicals. nih.govmdpi.comresearchgate.net

Development of Novel Organic Compounds and Materials

The unique combination of a fluorinated aromatic ring and a sterically demanding alkyl chain in this compound makes it an attractive starting material for the synthesis of novel organic compounds and materials. The fluorine atom can impart desirable properties such as increased thermal stability, chemical resistance, and altered electronic characteristics.

In the realm of materials science, fluorinated compounds are known for their unique properties, including low surface energy and high thermal and oxidative stability. While specific examples of polymers derived directly from this compound are not extensively documented in publicly available literature, the principles of polymer chemistry suggest its potential as a monomer or a precursor to monomers for the creation of novel fluorinated polymers with tailored properties. The incorporation of the this compound moiety could lead to materials with enhanced performance characteristics for a variety of applications.

Precursor in Academic Medicinal Chemistry Research

The structural motifs present in this compound are of significant interest in medicinal chemistry. The butyrophenone (B1668137) core is a well-established pharmacophore found in a number of centrally acting drugs. The introduction of a fluorine atom can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a valuable starting point for the design and synthesis of new therapeutic agents.

Exploration of Structure-Activity Relationships through Analog Synthesis

Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, providing crucial insights into how the chemical structure of a compound influences its biological activity. This compound serves as an excellent scaffold for such studies. By systematically modifying different parts of the molecule—such as the position and nature of substituents on the aromatic ring, the length and branching of the alkyl chain, and the nature of the group attached to the carbonyl—researchers can probe the key interactions between the molecule and its biological target.

For butyrophenone derivatives, SAR studies have shown that the presence and position of a fluorine atom on the aromatic ring can significantly impact antipsychotic activity. f1000research.comdrugbank.com The length of the alkyl chain connecting the ketone to a basic nitrogen atom is also a critical determinant of activity. f1000research.com By synthesizing and evaluating a library of analogs derived from this compound, medicinal chemists can build a comprehensive understanding of the SAR for a particular biological target, guiding the design of more potent and selective drug candidates.

Synthesis of Labeled Compounds for Mechanistic Studies

Understanding the mechanism of action of a drug or bioactive compound is fundamental to its development and safe use. The synthesis of isotopically labeled versions of a compound is a powerful tool for elucidating these mechanisms. This compound can be labeled with isotopes such as deuterium (B1214612) (²H), tritium (B154650) (³H), or the positron-emitting fluorine-18 (B77423) (¹⁸F) to facilitate various mechanistic and in vivo imaging studies. nih.govucsb.eduprinceton.edusnnu.edu.cnresearchgate.net

Deuterated analogs, for instance, can be used to study the kinetic isotope effect, providing insights into the rate-determining steps of metabolic pathways. nih.govucsb.eduprinceton.edusnnu.edu.cnresearchgate.net The replacement of hydrogen with deuterium can slow down metabolic processes at that specific position, helping to identify sites of metabolic attack.

Furthermore, the incorporation of a positron-emitting isotope like fluorine-18 allows for the use of Positron Emission Tomography (PET), a non-invasive imaging technique that can visualize and quantify the distribution of the labeled compound in living organisms. beilstein-journals.orgrsc.org Synthesizing [¹⁸F]this compound or its derivatives would enable researchers to study their biodistribution, target engagement, and pharmacokinetics in real-time, providing invaluable data for drug development.

Contributions to Organofluorine Chemistry Research

The field of organofluorine chemistry has expanded dramatically in recent decades, driven by the profound impact of fluorine on the properties of organic molecules. This compound, as a readily available fluorinated building block, contributes to the advancement of this field by serving as a substrate in the development of new fluorination methodologies and as a starting material for the synthesis of more complex organofluorine compounds. researchgate.netresearchgate.netscispace.com

Research in this area often focuses on developing novel and more efficient methods for introducing fluorine into organic molecules. The reactivity of the carbon-fluorine bond and the influence of the fluorine atom on adjacent functional groups in compounds like this compound provide a valuable platform for studying the fundamental principles of organofluorine chemistry. These studies can lead to the discovery of new reagents and catalytic systems for fluorination, expanding the synthetic chemist's toolkit for creating novel fluorinated molecules with diverse applications. researchgate.netresearchgate.netscispace.com

Future Directions and Emerging Research Avenues

Sustainable and Green Chemistry Approaches to Synthesis

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact and enhance economic efficiency. mdpi.com For the synthesis of butyrophenones and related compounds, future research is expected to pivot towards more sustainable methodologies.

Key Green Chemistry Strategies:

Alternative Energy Sources: Microwave irradiation stands out as a promising technique, offering benefits like significantly reduced reaction times, increased product yields, and simpler purification processes compared to conventional heating methods. mdpi.comumich.edu

Solvent-Free and Greener Solvents: Research is moving towards solvent-free synthesis, such as mechanochemical grinding, which reduces waste and environmental harm. mdpi.comnih.gov When solvents are necessary, the focus is on using environmentally benign options.

Biocatalysis: The use of enzymes as catalysts in synthesis is a cornerstone of green chemistry. mdpi.com This approach can lead to highly efficient and greener production processes, although challenges like the cost of enzymes need to be addressed. mdpi.com

Atom Economy: Developing synthetic routes with high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product, is a key goal. Metal-free catalytic systems, for instance, are being explored to achieve this. rsc.org

The "bioreplacement" strategy, where renewable feedstocks like sugars are used to produce existing monomers, and the "bioadvantage" approach, which utilizes nature's multifunctional monomers to create novel polymers, are two distinct mentalities guiding the development of sustainable materials. rsc.org An improved, environmentally friendly protocol for synthesizing related compounds has been established using low-cost reagents and, in some steps, avoiding chromatographic purification. mdpi.com

Table 1: Comparison of Conventional vs. Green Synthesis Approaches

| Feature | Conventional Synthesis | Green Chemistry Approach |

|---|---|---|

| Energy Source | Traditional heating (e.g., oil baths) | Microwave irradiation, Ultrasound |

| Solvents | Often uses volatile organic compounds (VOCs) | Solvent-free conditions, water, or green solvents |

| Catalysts | Heavy metal or hazardous catalysts | Biocatalysts (enzymes), recyclable catalysts |

| Reaction Time | Often lengthy | Significantly shorter |

| Yields | Variable | Generally higher |

| Waste Generation | Higher, including hazardous byproducts | Minimized, focused on atom economy |

Integration of Machine Learning and Chemoinformatics in Discovery

The discovery and characterization of novel compounds are being revolutionized by machine learning (ML) and chemoinformatics. These computational tools are particularly relevant in the context of novel psychoactive substances (NPS), where new derivatives are constantly emerging. mdpi.comresearchgate.net

Applications in Compound Discovery:

Generative Models: Deep learning and generative models like DarkNPS can design hypothetical new molecules and predict their potential effects before they are synthesized. mdpi.comacs.org This allows researchers to anticipate new psychoactive compounds.

Predictive Systems: AI-powered systems, such as PS2MS and NPS-MS, are being developed to predict the mass spectra of new compounds from their chemical structure alone. acs.orgnih.gov This is crucial for identifying unknown substances when reference standards are unavailable. nih.govualberta.ca

Screening and Classification: ML algorithms can screen vast chemical databases to identify candidates with high affinity for specific biological targets. mdpi.com Supervised machine learning classifiers have been successfully used to categorize NPS based on their GC-MS data, aiding in rapid identification. chemrxiv.org

Chemoinformatic Databases: The development of comprehensive chemical inventories of known NPS is essential for training these computational tools. nih.govljmu.ac.ukmatilda.science These databases, which include detailed chemical structures and classifications, enable "chemical read-across" to predict the properties of uncharacterized analogues. nih.govljmu.ac.uk

Table 2: Machine Learning Models in Chemical Discovery

| Model/Technique | Application | Purpose |

|---|---|---|

| Generative Models (e.g., DarkNPS) | De novo molecular design | To predict the structures of potential new psychoactive substances. mdpi.comacs.org |

| Deep Learning (e.g., NPS-MS, PS2MS) | Mass spectra prediction | To identify novel compounds by predicting their mass spectra from chemical structures. acs.orgnih.gov |

| Supervised ML Classifiers (e.g., ANN, CNN) | Compound classification | To screen and classify unknown substances based on analytical data like GC-MS. chemrxiv.org |

| Chemoinformatics | Database compilation and analysis | To create structured inventories of compounds for property prediction and trend analysis. nih.govljmu.ac.uk |

Advanced Spectroscopic Techniques for Real-time Monitoring

The ability to monitor chemical reactions as they happen is vital for process optimization, understanding reaction kinetics, and ensuring product quality. perkinelmer.com Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through real-time measurements. wikipedia.orgnews-medical.netnih.gov

Spectroscopic Tools for Real-time Analysis:

FlowNMR Spectroscopy: High-resolution Flow Nuclear Magnetic Resonance (FlowNMR) is an excellent non-invasive technique for real-time reaction monitoring. rsc.orgrsc.org It provides detailed structural information about the species in a reaction mixture under actual reaction conditions. rsc.org

FTIR and Raman Spectroscopy: Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for in-line monitoring. perkinelmer.compharmoutsourcing.com They provide specific chemical information, allowing for the tracking of reactants, intermediates, and products throughout a reaction. perkinelmer.compharmoutsourcing.com

Hyphenated and Advanced Techniques: The coupling of techniques, such as chromatography with IR spectroscopy, allows for the analysis of complex reaction mixtures. numberanalytics.com Other emerging methods include 2D-IR spectroscopy for studying molecular interactions and Time-Resolved Infrared (TRIR) spectroscopy for examining dynamics on ultrafast timescales. numberanalytics.com Terahertz (THz) rotational spectroscopy is also a novel tool for monitoring gas-phase reactants and products in situ with high specificity. acs.org

The goal of implementing these advanced techniques is to gain a deeper understanding of the chemical process, which leads to quicker optimization, reduced material use, and improved process robustness. pharmoutsourcing.comglobalresearchonline.net

Table 3: Advanced Spectroscopic Monitoring Techniques

| Technique | Principle | Application in Real-time Monitoring |

|---|---|---|

| FlowNMR Spectroscopy | Nuclear magnetic resonance of flowing samples | Non-invasive, quantitative monitoring of reaction species, providing detailed structural data. rsc.orgrsc.org |

| FTIR/Raman Spectroscopy | Vibrational spectroscopy | In-line analysis of functional groups to track concentrations of reactants and products. perkinelmer.compharmoutsourcing.com |

| 2D-IR Spectroscopy | Correlation of vibrational modes | Detailed study of molecular structural changes and interactions during a reaction. numberanalytics.com |

| TRIR Spectroscopy | Probing vibrational modes on short timescales | Investigation of reaction dynamics and mechanisms on ultrafast scales. numberanalytics.com |

| Terahertz (THz) Rotational Spectroscopy | Absorption of THz radiation by rotating molecules | In situ monitoring of gas-phase reactions with unambiguous molecular recognition. acs.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-Dimethyl-2'-fluorobutyrophenone, and how do reaction conditions influence selectivity?

- Methodological Answer : The synthesis typically involves fluorination of precursor ketones. For example, bromination methods using N-bromosuccinimide (NBS) or bromine with catalysts like FeCl₃ (as seen in analogous bromo derivatives) can be adapted by substituting fluorine sources such as Selectfluor or DAST . Key factors include temperature control (0–25°C), solvent choice (e.g., dichloromethane for polar intermediates), and stoichiometric ratios to minimize side products. Monitoring via TLC or GC-MS ensures reaction progress .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : ¹⁹F NMR identifies fluorine position and purity (δ ~ -110 ppm for aromatic F). ¹H/¹³C NMR confirms methyl groups (δ ~1.3–1.5 ppm for CH₃) and ketone carbonyl (δ ~200 ppm in ¹³C).

- MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (calc. for C₁₂H₁₅FO: 194.11 g/mol).

- XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities, as demonstrated in fluorophenyl ketone analogs .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Conduct reactions in a fume hood due to volatile intermediates. Waste disposal must follow institutional guidelines for halogenated organics. Toxicity data for analogs suggest moderate acute toxicity (LD₅₀ ~300 mg/kg in rodents), requiring strict exposure controls .

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent influence the reactivity of this compound in nucleophilic additions?

- Methodological Answer : Fluorine’s electron-withdrawing nature deactivates the aromatic ring, directing nucleophiles to meta positions. Comparative kinetic studies with non-fluorinated analogs (e.g., 2,2-dimethylbutyrophenone) reveal reduced reaction rates in SNAr mechanisms. DFT calculations (e.g., Gaussian09) can map electrostatic potentials to predict regioselectivity .

Q. What strategies resolve contradictory data in crystallographic studies of fluorinated butyrophenones?

- Methodological Answer : Contradictions in bond angles or packing motifs may arise from dynamic disorder or twinning. Use SHELXL for refinement, applying restraints for flexible methyl groups. Compare multiple datasets (e.g., synchrotron vs. lab-source XRD) and validate with Hirshfeld surface analysis to distinguish artifacts from true structural features .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases or GPCRs) using fluorobutyl moieties as hydrophobic anchors. QSAR models trained on analogs (e.g., 3'-chloro or 3'-bromo derivatives) highlight fluorine’s role in enhancing binding entropy via reduced desolvation penalties .

Q. What are the challenges in analyzing metabolic pathways of this compound in vivo?

- Methodological Answer : Fluorine’s stability complicates tracking metabolic breakdown. Use ¹⁸O/²H isotopic labeling in LC-MS/MS to trace oxidation products. Compare with microsomal assays (human liver S9 fractions) to identify phase I/II metabolites. Cross-validate with fluorophore-tagged analogs for cellular uptake studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.